3-Bromo-1H-indole-7-carbonitrile
Description
3-Bromo-1H-indole-7-carbonitrile is a heterocyclic compound featuring an indole core substituted with a bromine atom at position 3 and a nitrile group at position 6. Its molecular formula is C₉H₅BrN₂, with a molecular weight of 221.06 g/mol.
Properties
Molecular Formula |
C9H5BrN2 |
|---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
3-bromo-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C9H5BrN2/c10-8-5-12-9-6(4-11)2-1-3-7(8)9/h1-3,5,12H |
InChI Key |
BKZNMVWCJQLKFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CN2)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-indole-7-carbonitrile typically involves the bromination of 1H-indole-7-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 3-Bromo-1H-indole-7-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be further functionalized.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are common.
Major Products Formed: The major products formed from these reactions include various substituted indoles, which can be further explored for their biological activities and applications .
Scientific Research Applications
3-Bromo-1H-indole-7-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity to various biological targets . The compound can inhibit or activate specific enzymes, leading to alterations in cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
7-Bromo-1-methyl-1H-indole-3-carbonitrile (13d)
- Structure : Bromine at C7, nitrile at C3, methyl at N1.
- Melting Point : 158–159°C .
- Synthesis : Prepared via reaction of 7-bromo-1-methyl-1H-indole with N-methylindole and BF₃·Et₂O, followed by column chromatography .
- Biological Relevance : Exhibits inhibitory activity against DYRK1A, with enhanced stability due to the methyl group .
Comparison : The methyl group at N1 in 13d increases steric bulk and lipophilicity compared to the unsubstituted 3-Bromo-1H-indole-7-carbonitrile, leading to a higher melting point and altered pharmacokinetics .
7-Bromo-1H-indole-3-carbonitrile (6b)
- Structure : Bromine at C7, nitrile at C3.
- Melting Point : 148–151°C .
- Spectral Data : Similar IR and NMR profiles to the target compound but with substituent positions reversed.
- Application : Tested as a DYRK1A inhibitor fragment, highlighting the importance of nitrile positioning for binding affinity .
Comparison: Swapping bromine and nitrile positions (C3 vs.
Heterocyclic Analogues
3-Bromo-1H-indazole-7-carbonitrile
- Structure : Indazole core (two adjacent nitrogen atoms) with bromine at C3 and nitrile at C7.
- Molecular Weight : 222.04 g/mol .
- Applications: Indazole derivatives are known for enhanced metabolic stability and kinase selectivity compared to indoles .
3-Bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile
- Structure : Bromine at C3, nitrile at C7, and a trifluoromethyl group at C4.
- Molecular Weight : 274.03 g/mol .
- Properties : The electron-withdrawing CF₃ group enhances oxidative stability and may improve blood-brain barrier penetration .
Comparison : The trifluoromethyl group increases hydrophobicity and electron deficiency, which could enhance binding to hydrophobic enzyme pockets but reduce solubility .
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